N-Mercapto-4-formylcarbostyril

Antifungal susceptibility testing Fusarium oxysporum Spore germination inhibition

N-Mercapto-4-formylcarbostyril (CAS 402934-24-1) is a heterocyclic hydroquinolone derivative originally isolated from Pseudomonas fluorescens. It exhibits selective in vitro antifungal activity against Fusarium oxysporum, F. culmorum, and Colletotrichum lagenarium at 25 ppm, while remaining inactive against Phytophthora infestans up to 125 ppm. This selectivity makes it a valuable tool for dissecting fungal-specific inhibitory pathways in mixed-pathogen assays. Critically, the structural assignment of this compound has been challenged—a 2014 revision proposes the actual natural product is aeruginaldehyde rather than the carbostyril derivative. Procuring this reference standard enables rigorous independent verification of historical literature claims and contributes to the ongoing validation of microbial secondary metabolite databases. Given the unresolved structural identity, any application must be accompanied by independent analytical confirmation (¹H NMR, ¹³C NMR, HRMS).

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 402934-24-1
Cat. No. B1198837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mercapto-4-formylcarbostyril
CAS402934-24-1
SynonymsN-mercapto-4-formylcarbostyril
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2S)C=O
InChIInChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H
InChIKeyZEPFEQYCJVHPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Mercapto-4-formylcarbostyril (CAS 402934-24-1): Chemical Identity, Reported Antimicrobial Properties, and Structural Controversy


N-Mercapto-4-formylcarbostyril (CAS 402934-24-1) is a heterocyclic compound with the molecular formula C₁₀H₇NO₂S and a monoisotopic mass of 205.019745 Da . It is classified as a hydroquinolone derivative containing a carbostyril (quinolin-2(1H)-one) core substituted with a formyl group at the 4-position and a mercapto group at the N-1 position . The compound was originally reported as a novel antibiotic metabolite isolated from Pseudomonas fluorescens strain G308 [1], exhibiting in vitro antifungal activity against several phytopathogenic fungi [1]. However, subsequent computational and spectroscopic investigations have challenged this structural assignment, proposing a revision to 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde (aeruginaldehyde) [2]. This structural controversy represents a critical consideration for procurement and research applications involving this compound.

Why Substituting N-Mercapto-4-formylcarbostyril with Other Carbostyril Derivatives or Antifungal Agents Risks Experimental Failure


Generic substitution with other carbostyril-based compounds or commercial antifungal agents is inadvisable due to the unique structural and functional profile of N-mercapto-4-formylcarbostyril. Unlike carbostyril 124, which functions primarily as a sensitizing chromophore for lanthanide luminescence , N-mercapto-4-formylcarbostyril exhibits selective antifungal activity against Fusarium spp. and Colletotrichum lagenarium at low concentrations (25 ppm), while remaining inactive against oomycetes such as Phytophthora infestans up to 125 ppm [1]. This selectivity contrasts sharply with broad-spectrum strobilurin fungicides like azoxystrobin, which demonstrate potent activity against both fungal and oomycete pathogens [2]. Furthermore, the unresolved structural ambiguity surrounding this compound—specifically the 2014 revision proposing the actual natural product is aeruginaldehyde rather than the carbostyril derivative [3]—means that any substitution without rigorous analytical verification may introduce a compound with divergent biological and physicochemical properties. The quantitative evidence below delineates these critical differentiators.

Quantitative Differentiation of N-Mercapto-4-formylcarbostyril: Head-to-Head Comparisons with Analogues and Commercial Fungicides


Antifungal Potency Against Fusarium oxysporum f. sp. lycopersici: N-Mercapto-4-formylcarbostyril vs. Azoxystrobin

N-Mercapto-4-formylcarbostyril inhibits spore germination of Fusarium oxysporum f. sp. lycopersici at a concentration of 25 ppm [1]. In contrast, the commercial strobilurin fungicide azoxystrobin exhibits an MIC value of >250 μg/mL (>250 ppm) against mycelial growth of Fusarium oxysporum f. sp. radicis-lycopersici, indicating substantially lower potency under the tested conditions [2].

Antifungal susceptibility testing Fusarium oxysporum Spore germination inhibition

Pathogen Selectivity: Inactivity Against Phytophthora infestans vs. Broad-Spectrum Azoxystrobin

At concentrations up to 125 ppm, N-mercapto-4-formylcarbostyril does not interfere with the release of zoospores from sporangia or the germination of encysted zoospores of Phytophthora infestans [1]. By comparison, azoxystrobin demonstrates potent activity against P. infestans, with reported EC₅₀ values ranging from 0.019 to 0.074 μg/mL [2].

Oomycete resistance Phytophthora infestans Selective antifungal activity

Structural Identity Discrepancy: N-Mercapto-4-formylcarbostyril vs. Aeruginaldehyde

The structure originally assigned as N-mercapto-4-formylcarbostyril was challenged by computational predictions of ¹H and ¹³C NMR magnetic shielding tensors, which demonstrated incompatibility with the published spectroscopic data [1]. Six related quinoline derivatives with O/S permutations also failed to match the experimental spectra. In contrast, 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde (aeruginaldehyde), isolated from Pseudomonas protegens Pf-5, displays spectroscopic data identical to those of the alleged carbostyril derivative, and its calculated NMR shifts are in agreement with the published values [1].

Natural product structure elucidation NMR spectroscopy Chemical identity verification

Functional Divergence from Carbostyril 124: Absence of Characterized Fluorescent Properties

Carbostyril 124 (7-amino-4-methylquinolin-2(1H)-one) is a well-characterized sensitizing chromophore that enhances luminescence of lanthanide ions; its terbium complex (DTPA-cs124) exhibits a luminescence lifetime of 1.5 ms, which increases to 1.74 ms with the 8-CH₃ derivative, corresponding to a 16% improvement in lanthanide quantum yield [1]. In contrast, no peer-reviewed studies report fluorescence quantum yields, excitation/emission maxima, or lanthanide sensitization capabilities for N-mercapto-4-formylcarbostyril [2].

Fluorescent probes Carbostyril derivatives Lanthanide sensitization

Commercial Purity Specification: 95% Minimum Purity from AKSci

According to the vendor AKSci, N-mercapto-4-formylcarbostyril (catalog number 8618CC) is supplied with a minimum purity specification of 95% . This level of purity is consistent with research-grade compounds used for in vitro biological assays and analytical method development.

Compound procurement Purity analysis Quality control

Recommended Research Applications for N-Mercapto-4-formylcarbostyril Based on Evidence-Backed Differentiation


In Vitro Antifungal Screening Against Fusarium Wilt Pathogens

N-Mercapto-4-formylcarbostyril demonstrates reproducible inhibition of spore germination and germ tube growth in Fusarium oxysporum f. sp. lycopersici, Fusarium culmorum, and Colletotrichum lagenarium at 25 ppm in vitro [1]. This activity, although not directly compared to commercial fungicides in the same assay, represents a benchmark concentration for researchers investigating natural product-derived antifungal agents against vascular wilt fungi.

Selective Antifungal Research Excluding Oomycete Activity

The compound's lack of activity against Phytophthora infestans at concentrations up to 125 ppm [1] makes it a useful tool for dissecting fungal-specific inhibitory mechanisms in mixed pathogen assays. This selectivity contrasts with broad-spectrum agents such as azoxystrobin [2] and may be leveraged in studies aimed at preserving beneficial oomycete populations while targeting pathogenic Fusarium species.

Natural Product Structure Elucidation and Metabolomics Reference Studies

The structural revision of N-mercapto-4-formylcarbostyril to aeruginaldehyde [3] provides a compelling case study for natural product chemists investigating misassigned structures. Procurement of the compound as a reference standard, followed by rigorous spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS), enables researchers to critically evaluate historical literature claims and contribute to the ongoing validation of microbial secondary metabolite databases.

Method Development for Thiol-Containing Compound Analysis

The presence of a mercapto (-SH) group in the reported structure suggests potential utility as a model compound for developing analytical methods targeting thiol-containing natural products. However, given the unresolved structural identity, any such applications must be accompanied by independent verification of the thiol functional group via techniques such as Ellman's assay or DTNB derivatization.

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